(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride

Medicinal Chemistry Chemical Biology Organic Synthesis

Crowded IP around 4-substituted thiane dioxides limits medchem innovation. This 3,3-disubstituted thiane dioxide hydrochloride (98% purity) provides a distinct scaffold for DPP-4 inhibitor programs, enabling parallel SAR exploration and patent diversification. Its hydrochloride salt form guarantees immediate aqueous solubility, eliminating formulation delays for biochemical assays. The six-membered ring core offers a +11°C predicted boiling point advantage over five-membered analogs, simplifying purification. Ideal for sp3-rich fragment library synthesis and metabolic disorder research.

Molecular Formula C7H16ClNO3S
Molecular Weight 229.72
CAS No. 2413867-36-2
Cat. No. B2529278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride
CAS2413867-36-2
Molecular FormulaC7H16ClNO3S
Molecular Weight229.72
Structural Identifiers
SMILESCOC1(CCCS(=O)(=O)C1)CN.Cl
InChIInChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H
InChIKeyGFSFSHPUXQHPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Core Metrics


This compound is a functionalized sulfur-containing heterocycle belonging to the tetrahydrothiopyran-1,1-dioxide (thiane sulfone) class. Its structure features a saturated six-membered ring bearing a 3-methoxy substituent and a 3-aminomethyl group, isolated as the hydrochloride salt to improve handling and aqueous solubility . The molecule is offered as a research chemical building block, typically at a certified purity of 98% . Its structural scaffold overlaps with that of known dipeptidyl peptidase-IV (DPP-4) inhibitors, making it a potential key intermediate for medicinal chemistry programs targeting metabolic disorders [1].

Why This Compound Cannot Be Replaced by Analogs


Superficial structural similarity among aminomethyl-substituted cyclic sulfones masks critical differences in ring size, substitution pattern, and salt form that directly influence physicochemical properties, synthetic compatibility, and potential biological interaction profiles. For instance, the six-membered thiane ring of this compound dictates a distinct conformation and predicted boiling point compared to its five-membered thiolane and four-membered thietane counterparts . Furthermore, the 3,3-disubstitution pattern creates a quaternary carbon center that is absent in the more common 4-substituted thiane dioxides used in DPP-4 inhibitor programs, potentially altering selectivity and synthetic utility [1]. Simply replacing this hydrochloride salt with the free base form (CAS 1462863-96-2) or a different ring-size analog risks solubility changes, reactivity mismatches, and batch-to-batch variability in downstream applications .

Quantitative Differential Evidence vs. Analogs


Ring Size: Thiane vs. Thiolane Core

The six-membered thiane ring imposes a distinct conformational landscape compared to the five-membered thiolane. This is reflected in predicted boiling points, which serve as a proxy for intermolecular forces and overall molecular shape. (3-Methoxy-1,1-dioxothian-3-yl)methanamine (free base) has a predicted boiling point of 363.8±27.0 °C . Its direct thiolane analog, (3-methoxy-1,1-dioxothiolan-3-yl)methanamine, has a predicted boiling point of 352.5±27.0 °C .

Medicinal Chemistry Chemical Biology Organic Synthesis

Substitution Pattern: 3,3- vs. 4-Substitution in DPP-4 Inhibitors

Published DPP-4 inhibitor programs overwhelmingly utilize 4-substituted thiane-1,1-dioxide cores (e.g., 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides) to achieve potent inhibitory activity [1]. The target compound presents a 3,3-disubstituted variant, establishing a quaternary carbon at the point of substitution. This creates a different stereoelectronic environment and vector for functional group extension, providing a combinatorial advantage for exploring novel SAR space not covered by existing 4-substituted analogs.

Drug Discovery DPP-4 Inhibition Structure-Activity Relationship

Salt Form: Hydrochloride vs. Free Base for Assays

The hydrochloride salt form (CAS 2413867-36-2, MW 229.72) is supplied at a certified purity of 98% by the vendor, a standard specification for direct use in biological screening . The corresponding free base (CAS 1462863-96-2, MW 193.27) is offered at a lower typical purity of 95% . While the free base has a lower molecular weight per mole of active pharmacophore, the salt form's higher certified purity and enhanced aqueous solubility (typical for amine hydrochlorides) reduce the need for pre-assay solubilization optimization.

Compound Management Biochemical Assays Solubility

Recommended Application Scenarios


Underexploited DPP-4 Inhibitor Scaffolds

Programs seeking to escape crowded patent space around 4-substituted thiane dioxides can leverage the unique 3,3-disubstituted pattern as a starting point for parallel SAR exploration. The compound provides a structurally distinctive amine handle for library synthesis [1]. As indicated by the class-level evidence in Section 3, this scaffold is underrepresented in public DPP-4 inhibitor disclosures.

High-Purity Supply for Biochemical Screening

Biochemical assay laboratories requiring immediate solubility without formulation work can prioritize the hydrochloride salt form due to its higher certified purity (98%) and predicted water solubility advantage over the free base. This aligns with the quantitative purity comparison provided in Section 3 [1].

Conformationally Constrained Thiane Library Synthesis

Synthetic chemistry groups focused on generating sp3-rich, conformationally constrained fragment libraries can select the six-membered thiane dioxide core for its higher predicted boiling point (and by extension, different volatility and purification behavior) compared to the five-membered thiolane analog. This selection is supported by the predicted boiling point differential of +11 °C detailed in Section 3 .

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